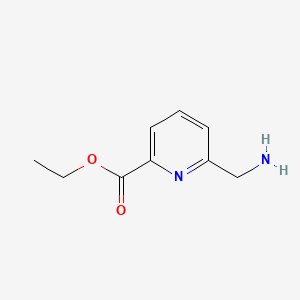

Ethyl 6-(aminomethyl)picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

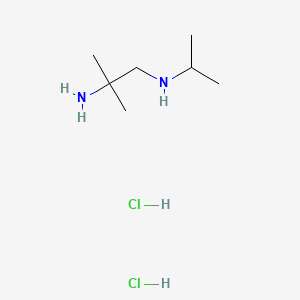

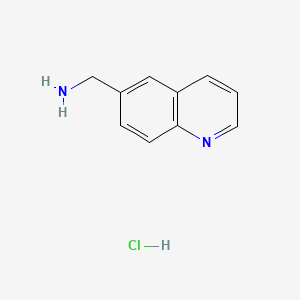

Ethyl 6-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Gas-Phase Decomposition Studies

Theoretical studies of the thermolysis of α-amino acid ethyl esters, including ethyl picolinate and ethyl 1-methylpipecolinate, were carried out to understand their decomposition mechanisms in the gas phase. These studies, conducted using ab initio theoretical methods, revealed that the decomposition involves a two-step process: formation of a neutral amino acid intermediate followed by rapid decarboxylation. This research provides insight into the gas-phase behavior of compounds related to ethyl 6-(aminomethyl)picolinate, highlighting the role of cyclic transition states in the decomposition process (Notario et al., 2003).

Chemical Synthesis and Purification

Research into the purification of chemical compounds has shown the utility of this compound derivatives. For instance, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for the synthesis of biologically active compounds, demonstrates the compound's relevance in chemical synthesis. This process involved three simple steps starting from 2-picoliniacid, resulting in a significant yield of the target product (Xiong et al., 2019). Furthermore, the application of nonporous adaptive crystals (NACs) of pillararenes for the purification of 2,6-Lutidine, by selectively adsorbing impurities, indirectly relates to the manipulation and purification processes relevant for derivatives of this compound (Wang et al., 2022).

Coordination Chemistry and Complex Formation

Studies on alkali metallated picoline complexes, which are synthetically important for introducing a picolyl scaffold into molecular constructions, show the diverse ligand-metal bonding possibilities. These research findings are relevant for understanding the coordination chemistry of compounds similar to this compound and their potential applications in synthesizing complex molecular structures (Kennedy et al., 2014).

Signal Enhancement in Mass Spectrometry

The picolinamidination of amino groups in peptides, using ethyl picolinimidate tetrafluoroborate derived from picolinamide, has shown significant MALDI signal enhancement. This modification technique, which enhances the signal of peptides in mass spectrometry by 20-35-fold, illustrates the potential applications of this compound derivatives in improving analytical methodologies (Kim et al., 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHOZFWRWQZFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670484 |

Source

|

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104086-21-7 |

Source

|

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)